6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced through bromination using bromine or a brominating agent such as N-bromosuccinimide.
Chloromethylation: The chloromethyl group is introduced by reacting the brominated nitroimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and acetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Reduction: Formation of 6-Bromo-2-(aminomethyl)-3-nitroimidazo[1,2-a]pyridine.
Oxidation: Formation of 6-Bromo-2-(formyl)-3-nitroimidazo[1,2-a]pyridine or 6-Bromo-2-(carboxyl)-3-nitroimidazo[1,2-a]pyridine.
Scientific Research Applications
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Pharmaceutical Development: Serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, leading to biological effects. The bromine and chloromethyl groups can also participate in covalent binding to target molecules, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(methyl)-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O2/c9-5-1-2-7-11-6(3-10)8(13(14)15)12(7)4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRTCYJCAYXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine in organic synthesis?
A: this compound is a valuable precursor for synthesizing complex molecules, particularly novel tricyclic pyridinones []. Its structure allows for diverse chemical transformations, making it an attractive starting material for exploring new chemical entities with potential biological activities.
Q2: Can you elaborate on the key chemical transformations involving this compound highlighted in the research?
A: The research demonstrates the use of this compound in a four-step synthetic route []. Key transformations include:
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